molecular formula C22H17BrN6OS B10951870 6-amino-4-(5-bromothiophen-2-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(5-bromothiophen-2-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B10951870
M. Wt: 493.4 g/mol
InChI Key: GHOWYANMUMOEGH-UHFFFAOYSA-N
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Description

6-AMINO-4-(5-BROMO-2-THIENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that features multiple functional groups, including an amino group, a bromothienyl group, a dimethylpyrazolyl group, a phenyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(5-BROMO-2-THIENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include bromine, thienyl derivatives, pyrazole derivatives, and cyanide sources. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the bromothienyl group to a thienyl group.

    Substitution: Halogen exchange reactions or nucleophilic substitution at the cyanide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, could lead to the discovery of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Studies might focus on its efficacy, toxicity, and mechanism of action in treating various diseases.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-AMINO-4-(5-BROMO-2-THIENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-AMINO-4-(5-BROMO-2-THIENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL METHYL
  • 6-AMINO-4-(5-BROMO-2-THIENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL ETHYL

Uniqueness

The uniqueness of 6-AMINO-4-(5-BROMO-2-THIENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H17BrN6OS

Molecular Weight

493.4 g/mol

IUPAC Name

6-amino-4-(5-bromothiophen-2-yl)-3-(2,5-dimethylpyrazol-3-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H17BrN6OS/c1-12-10-15(28(2)26-12)20-19-18(16-8-9-17(23)31-16)14(11-24)21(25)30-22(19)29(27-20)13-6-4-3-5-7-13/h3-10,18H,25H2,1-2H3

InChI Key

GHOWYANMUMOEGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2=NN(C3=C2C(C(=C(O3)N)C#N)C4=CC=C(S4)Br)C5=CC=CC=C5)C

Origin of Product

United States

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